REACTION_CXSMILES
|
C1(COC2C=CC(C(O)=O)=NC=2)CC1.COC(C1C=CC(O)=CN=1)=O.BrCCF.C[O:31][C:32]([C:34]1[CH:39]=[CH:38][C:37]([O:40][CH2:41][CH2:42][F:43])=[CH:36][N:35]=1)=[O:33]>>[F:43][CH2:42][CH2:41][O:40][C:37]1[CH:38]=[CH:39][C:34]([C:32]([OH:33])=[O:31])=[N:35][CH:36]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CC1)COC=1C=CC(=NC1)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=NC=C(C=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCCF
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=NC=C(C=C1)OCCF
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The 5-(2-fluoro-ethoxy)-pyridine-2-carboxylic acid was prepared in a reaction sequence analogous to that in example 60
|
Name
|
|
Type
|
product
|
Smiles
|
FCCOC=1C=CC(=NC1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |